Cas no 17377-13-8 (2-amino-7,8-dihydro-6-methyl-4(3H)-Pteridinone)

2-amino-7,8-dihydro-6-methyl-4(3H)-Pteridinone structure
17377-13-8 structure
Productnaam:2-amino-7,8-dihydro-6-methyl-4(3H)-Pteridinone
CAS-nummer:17377-13-8
MF:C7H9N5O
MW:179.179260015488
CID:187731
PubChem ID:135420615

2-amino-7,8-dihydro-6-methyl-4(3H)-Pteridinone Chemische en fysische eigenschappen

Naam en identificatie

    • 2-amino-7,8-dihydro-6-methyl-4(3H)-Pteridinone
    • 2-amino-6-methyl-7,8-dihydro-1H-pteridin-4-one
    • 4(1H)-Pteridinone,2-amino-7,8-dihydro-6-methyl-(9CI)
    • 4(3H)-Pteridinone,2-amino-7,8-dihydro-6-methyl-
    • 4-AMINO-7-METHYL-7,8-DIHYDROPTERIDIN-6(5H)-ONE
    • 2-Amino-4-hydroxy-6-methyl-dihydro-pteridin
    • 2-Amino-4-oxo-6-methyl-3,4,7,8-tetrahydro-pteridin
    • 2-Amino-6-methyl-7,8-dihydro-3H-pteridin-4-on
    • 2-amino-6-methyl-7,8-dihydro-3H-pteridin-4-one
    • 6-methyl-7,8-dihydropterin
    • 7,8-dihydro-3H-pterins
    • 7,8-dihydro-6-methylpterin
    • AC1L7GB7
    • AG-E-23305
    • CHEBI:263953
    • CHEMBL317940
    • CTK4D4761
    • NSC212476
    • SureCN7362054
    • SureCN7362056
    • 2-AMINO-6-METHYL-7,8-DIHYDROPTERIDIN-4(1H)-ONE
    • Q27454406
    • SCHEMBL18898471
    • 2-Amino-6-Methyl-7,8-Dihydropteridin-4(3h)-One
    • CS-0436316
    • 44W
    • ZGSZMKMOKGLFHK-UHFFFAOYSA-N
    • 2-amino-4-hydroxy-6-methyl-7,8-dihydropteridine
    • NSC-212476
    • BDBM50115126
    • 2-amino-6-methyl-7,8-dihydro-4(3H)-pteridinone
    • DTXSID80309649
    • 17377-13-8
    • SCHEMBL7362054
    • Inchi: InChI=1S/C7H9N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h2H2,1H3,(H4,8,9,11,12,13)
    • InChI-sleutel: ZGSZMKMOKGLFHK-UHFFFAOYSA-N
    • LACHT: NC1NC(=O)C2=C(NCC(C)=N2)N=1

Berekende eigenschappen

  • Exacte massa: 179.08087
  • Monoisotopische massa: 179.081
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 0
  • Complexiteit: 365
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -1.3
  • Topologisch pooloppervlak: 91.9A^2

Experimentele eigenschappen

  • Dichtheid: 1.78
  • Kookpunt: 323.8°Cat760mmHg
  • Vlampunt: 149.6°C
  • Brekindex: 1.842
  • PSA: 96.42
Aanbevolen leveranciers
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
pengshengyue
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
pengshengyue
Zhejiang Brunova Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
Hubei Henglvyuan Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk